Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster)
Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised.
HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Acyclovir is a nucleotide analog antiviral used to treat herpes simplex, Varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis. Acyclovir is generally used first line in the treatment of these viruses and some products are indicated for patients as young as 6 years old. Acyclovir was granted FDA approval on 29 March 1982.
Acyclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of acyclovir is as a DNA Polymerase Inhibitor.
Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury.
Acyclovir is a natural product found in Epicoccum nigrum with data available.
Acyclovir is a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes.
See also: Valacyclovir (is active moiety of); Valacyclovir Hydrochloride (active moiety of); Acyclovir Sodium (active moiety of) ... View More ...
Acyclovir
CAS No.: 59277-89-3
Cat. No.: VC20753651
Molecular Formula: C8H11N5O3
Molecular Weight: 225.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 59277-89-3 |
---|---|
Molecular Formula | C8H11N5O3 |
Molecular Weight | 225.20 g/mol |
IUPAC Name | 2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
Standard InChI | InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |
Standard InChI Key | MKUXAQIIEYXACX-UHFFFAOYSA-N |
Isomeric SMILES | C1=NC2=C(N1COCCO)NC(=NC2=O)N |
SMILES | C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Canonical SMILES | C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Appearance | White or almost white crystalline powder |
Colorform | Crystals from methanol Crystals from ethanol White, crystalline powde |
Melting Point | 256.5-257 °C MP: Decomposes 256.5 - 257 °C |
Chemical Properties and Structure
Identification and Nomenclature
Acyclovir is known by several synonyms, including Aciclovir, Aciclovirum, and Acycloguanosine . It is marketed under various brand names, most notably Zovirax, Sitavig, and Xerese . As a small molecule, acyclovir is classified as a direct-acting antiviral agent specifically designed to target herpes virus DNA polymerase.
Molecular Characteristics
The chemical formula of acyclovir is C₈H₁₁N₅O₃, with an average molecular weight of 225.2046 and a monoisotopic weight of 225.086189243 . Structurally, acyclovir is a synthetic purine nucleoside analog derived from guanine. Unlike natural nucleosides, acyclovir lacks a complete sugar ring, featuring instead an acyclic side chain that gives the compound its name and contributes to its unique pharmacological properties.
Mechanism of Action
Selective Activation in Viral-Infected Cells
Acyclovir's remarkable specificity stems from its activation mechanism. In virus-infected cells, acyclovir undergoes a three-step phosphorylation process beginning with conversion to acyclovir monophosphate by viral thymidine kinase . This initial phosphorylation occurs much more efficiently with viral thymidine kinase than with the cellular enzyme, representing the first level of selectivity.
Cellular enzymes then convert acyclovir monophosphate to acyclovir diphosphate via guanylate kinase, and finally to acyclovir triphosphate through the action of various enzymes including nucleoside diphosphate kinase, pyruvate kinase, and several others . This activated form, acyclovir triphosphate, is the active antiviral moiety.
Viral DNA Inhibition
The activated acyclovir triphosphate exerts its antiviral effect through two primary mechanisms:
-
The compound has significantly higher affinity for viral DNA polymerase than for cellular DNA polymerase, allowing it to selectively incorporate into viral DNA .
-
Once incorporated into the growing viral DNA chain, acyclovir causes chain termination due to its missing 2' and 3' carbons, which prevents further nucleotide addition .
Additionally, acyclovir triphosphate can directly inhibit viral DNA polymerase by competitive binding to the enzyme, preventing the association of natural nucleotides . This dual mechanism effectively halts viral replication while minimizing effects on host cell function.
The high degree of specificity is crucial because herpes simplex virus (HSV) replicates inside host cells using cellular machinery to produce viral genetic material . Due to its mechanism of action, acyclovir can effectively inhibit viral replication without significant toxicity to host cells, as host cellular DNA polymerase has a much lower affinity for acyclovir triphosphate compared to viral DNA polymerase .
Pharmacokinetics
Distribution
Acyclovir distributes throughout the body with a volume of distribution of approximately 0.6 L/kg, which is about two-thirds of body weight . The compound exhibits limited protein binding, with only 9-33% of acyclovir bound to plasma proteins .
Metabolism
Metabolism of acyclovir is minimal, with less than 15% of the drug undergoing oxidation to 9-carboxymethoxymethylguanine through the action of alcohol dehydrogenase and aldehyde dehydrogenase . Additionally, approximately 1% is 8-hydroxylated to 8-hydroxy-acyclovir by aldehyde oxidase . The limited metabolism contributes to the predictable pharmacokinetic profile of acyclovir.
Elimination
The elimination of acyclovir occurs predominantly through renal excretion:
-
90-92% of the drug is excreted unchanged in urine through glomerular filtration and tubular secretion
The elimination half-life of acyclovir ranges from 2.5-3 hours in patients with normal renal function, increasing to approximately 18 hours in patients with anuria . In pediatric patients aged 7 months to 7 years, the mean half-life is 2.6 hours . During hemodialysis, the plasma half-life is approximately 5 hours, with hemodialysis removing about 60% of acyclovir from the body .
Clearance
Acyclovir demonstrates a renal clearance of 248 mL/min/1.73m² . In neonates, the total clearance is 105-122 mL/min/1.73m² . The pharmacokinetics of acyclovir remain independent of dose up to at least 15 mg/kg .
Clinical Applications
Approved Indications
Acyclovir is approved for the treatment of multiple herpes virus infections:
-
Herpes simplex virus (HSV) infections
-
Varicella zoster virus infections
-
Herpes zoster (shingles)
-
Herpes labialis (cold sores)
It serves as a first-line treatment for these viral infections and some formulations are indicated for patients as young as 6 years old .
Formulations and Dosage Forms
Acyclovir is available in multiple pharmaceutical formulations to accommodate various clinical scenarios:
Formulation | Route | Common Strengths | Primary Indications |
---|---|---|---|
Tablets | Oral | 200 mg, 400 mg, 800 mg | HSV, herpes zoster |
Capsules | Oral | 200 mg | HSV infections |
Cream | Topical | 5% | Herpes labialis, cutaneous HSV |
Ointment | Topical | 5% | Mucocutaneous HSV |
Solution | Intravenous | Various | Severe HSV, zoster infections |
Buccal tablets | Buccal | - | Herpes labialis |
Ophthalmic ointment | Ophthalmic | - | Herpetic keratitis |
These diverse formulations allow clinicians to select the most appropriate delivery method based on the infection site, severity, and patient characteristics.
Clinical Efficacy
Efficacy in Immunocompromised Patients
Acyclovir has demonstrated particular value in immunocompromised populations:
Research and Development
Historical Development
The development of acyclovir resulted from systematic research at Wellcome Research Laboratories. Researchers refined previously synthesized compounds, particularly 2,6-diaminopurine, after noting its antiviral activity against certain DNA viruses . This led to the development of acyclovir, which demonstrated high specificity for herpes viruses.
In 1977-1978, researchers published findings in prestigious journals including Proceedings of the National Academy of Sciences and Nature, detailing acyclovir's high specificity for HSV, its affinity for viral polymerase, and its efficacy in animal models .
Recent Developments and Future Directions
Scientists have continued to develop new antiviral drugs based on acyclovir's mechanism of action . As of 2024, physicians have additional options for treating herpes virus infections that build upon acyclovir's foundational principles.
Research continues into expanding acyclovir's applications, with studies investigating its use in:
-
Herpes simplex encephalitis
-
Cytomegalovirus infections in immunocompromised patients
-
Infections due to Epstein-Barr virus
Combination therapies, such as ME-609 (5% acyclovir and 1% hydrocortisone), represent further development in the therapeutic application of acyclovir, particularly for conditions like herpes labialis .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume